N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic activities.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3O4/c23-19-9-5-17(6-10-19)15-30-21-4-2-1-3-18(21)14-24-25-22(27)13-16-7-11-20(12-8-16)26(28)29/h1-12,14H,13,15H2,(H,25,27)/b24-14+ |
InChI Key |
AKKSYBSQUAJMFK-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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